5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a piperazine ring, and a methylpyrimidine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 3-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Introduction of the Fluorine Atom:
Formation of the Pyrimidine Core: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be introduced or replaced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]aniline
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)acetohydrazide
Uniqueness
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the methoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H19FN4O |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
5-fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H19FN4O/c1-12-15(17)16(19-11-18-12)21-8-6-20(7-9-21)13-4-3-5-14(10-13)22-2/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
JNBSTYWAKPXBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)OC)F |
Origin of Product |
United States |
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